4-amino-3,3-dimethylpentanoic acid hydrochloride
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Overview
Description
4-amino-3,3-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is an amino acid derivative that has a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes an amino group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,3-dimethylpentanoic acid hydrochloride typically involves the reaction of 3,3-dimethylbutyraldehyde with ammonia and hydrogen cyanide to form 3,3-dimethylvaleronitrile. This intermediate is then hydrolyzed to produce 4-amino-3,3-dimethylpentanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The industrial methods are designed to be cost-effective and scalable, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-3,3-dimethylpentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted amino acid derivatives.
Scientific Research Applications
4-amino-3,3-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3,3-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The carboxylic acid group can participate in various biochemical pathways, affecting cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,3-dimethylpentanoic acid hydrochloride
- 3-amino-4,4-dimethylpentanoic acid
- 4-amino-3,3-dimethylbutanoic acid
Uniqueness
4-amino-3,3-dimethylpentanoic acid hydrochloride is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and biological interactions. Its distinct combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89855-54-9 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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